Product packaging for 1,2,5-Hexanetriol(Cat. No.:CAS No. 10299-30-6)

1,2,5-Hexanetriol

Cat. No.: B12658601
CAS No.: 10299-30-6
M. Wt: 134.17 g/mol
InChI Key: UFAPLAOEQMMKJA-UHFFFAOYSA-N
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Description

1,2,5-Hexanetriol (CAS 10299-30-6) is a trihydroxyaliphatic compound with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . Its structure consists of a six-carbon backbone with hydroxyl groups located at the first, second, and fifth carbon positions, which imparts high water solubility and reactivity as a chemical intermediate . This compound is of significant research interest in the field of sustainable chemistry, where it serves as a key target molecule in the catalytic upgrading of biomass . It can be synthesized from 5-hydroxymethylfurfural (HMF), a crucial platform chemical derived from C6 sugars, making it a renewable building block for the polymer industry . The conversion typically involves a catalytic hydrogenation process, with studies demonstrating high-yield production from the intermediate 1-hydroxyhexane-2,5-dione (HHD) using a Ru/C catalyst . As a triol, this compound is a potential monomer for producing polyurethanes and polyesters, linking raw biomass to a diverse range of sustainable materials . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3 B12658601 1,2,5-Hexanetriol CAS No. 10299-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,2,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(8)2-3-6(9)4-7/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAPLAOEQMMKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431423
Record name 1,2,5-Hexanetriol
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Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10299-30-6
Record name 1,2,5-Hexanetriol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Hexanetriol
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Record name 1,2,5-hexanetriol
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Synthesis and Production Methodologies of 1,2,5 Hexanetriol

Catalytic Hydrogenation and Ring-Opening of Furanic Precursors

The conversion of furanic compounds, such as HMF, into aliphatic chemicals like 1,2,5-Hexanetriol is a key strategy in biorefining. This transformation typically involves the hydrogenation of the furan (B31954) ring and its subsequent or concurrent ring-opening.

A prominent and well-studied method for synthesizing this compound from HMF proceeds through a two-step process. The initial step is the conversion of HMF to 1-Hydroxyhexane-2,5-dione (B3055535) (HHD), which is then hydrogenated to the target triol. researchgate.net

The conversion of HMF to HHD involves a hydrogenation/hydrolytic ring-opening reaction. researchgate.netrsc.org This transformation is often carried out in an aqueous phase using various heterogeneous or homogeneous catalysts. researchgate.netrsc.org The reaction is typically performed under acidic conditions, which facilitates the ring-opening of the furan structure. csic.esresearchgate.net

Several catalytic systems have been investigated for this conversion. For instance, the combination of a commercial Pd/C catalyst with acetic acid in water has been shown to be effective. nih.gov In one study, a 68% yield of HHD was achieved from a 13.6 wt% aqueous solution of HMF with 98% conversion of HMF. nih.gov Another approach utilized a multiphase system consisting of water, isooctane, and an ionic liquid with a 5% Ru/C catalyst, which resulted in an exclusive product of HHD with a 98% yield and an 85% isolated yield at complete HMF conversion. acs.orgresearchgate.net The use of noble-metal-free catalysts, such as W-promoted Ni/Al2O3, has also been explored, achieving a 59% yield of HHD. researchgate.net

Table 1: Catalytic Systems for the Conversion of HMF to HHD

Catalyst Co-catalyst/Solvent System Temperature (°C) Pressure (bar) HHD Yield (%) Reference
Pd/C Acetic Acid/Water 120 40 68 nih.gov
5% Ru/C Water/Isooctane/Ionic Liquid 100 40 98 acs.orgresearchgate.net
NiWOx/Al2O3-0.5 Acetic Acid 120 40 59 researchgate.net
Pd/MIL-101(Cr) Water 140 40 82 researchgate.net

Once HHD is synthesized, it undergoes hydrogenation to produce this compound. researchgate.net This step is typically carried out using a different catalytic system under milder conditions. A Ru/C catalyst has been demonstrated to be effective for the hydrogenation of HHD to this compound at very mild reaction conditions, such as a temperature of 298 K and a hydrogen pressure of 4 MPa. researchgate.net The reaction can be influenced by parameters such as pressure, solvent, concentration of HHD, reaction time, and temperature. researchgate.netresearchgate.net

Table 2: Hydrogenation of HHD to this compound

Catalyst Solvent Temperature (K) Pressure (MPa) HHD Conversion (%) This compound Selectivity (%) Reference
Ru/C Water 298 4 >99 >99 researchgate.net

To streamline the process, one-pot catalytic strategies for the direct conversion of HMF to this compound have been developed. These methods aim to combine the initial hydrogenation/ring-opening and the subsequent hydrogenation steps in a single reactor. One such strategy involves a sequential catalytic process where after the initial conversion of HMF to HHD using a Pd/C catalyst, the catalyst is removed, and a Ru/C catalyst is added to the same reaction vessel to facilitate the hydrogenation of HHD to this compound. researchgate.net Other one-pot syntheses have been explored, such as the conversion of HMF to 3-methyl-2-cyclopenten-1-one (B1293772) (MCP) via HHD as an intermediate, which achieved a 55% isolated yield of MCP. nih.govresearchgate.net

This compound can also be formed as a byproduct in the catalytic hydroconversion of HMF to other valuable chemicals. For example, during the conversion of HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) using a Ru/CeOx catalyst, slight ring-opening byproducts, including this compound and 1,2,6-hexanetriol (B48424), are observed. nih.govfrontiersin.orgfrontiersin.org The formation of this compound in these instances is often attributed to the acid-catalyzed ring-opening of an intermediate, 2,5-bis(hydroxymethyl)furan (BHMF), to form 1-hydroxyhexane-2,5-dione, which is then hydrogenated. mdpi.com The acidity of the catalyst support can influence the selectivity towards ring-opening products, with acidic supports favoring their formation. encyclopedia.pub

While HMF is the most extensively studied precursor, the synthesis of this compound can conceptually start from other biomass-derived platform chemicals that can be converted to HMF or its intermediates. For instance, carbohydrates like fructose (B13574) and glucose can be dehydrated to form HMF, which then enters the synthesis pathways described above. nih.gov The direct conversion of these sugars to this compound in a single process remains a significant challenge. The broader context of biorefining aims to utilize various components of lignocellulosic biomass, including cellulose (B213188) and hemicellulose, which can be broken down into sugars and subsequently converted to furanic platforms like HMF. rsc.orgsciopen.com

Synthesis from 5-Hydroxymethylfurfural (B1680220) (HMF) via 1-Hydroxyhexane-2,5-dione (HHD)

Stereoselective Synthesis of this compound

The ability to control the three-dimensional arrangement of atoms in this compound is crucial for its application in the synthesis of chiral molecules and polymers. Stereoselective synthesis aims to produce specific stereoisomers of the compound, enhancing its utility and value.

Derivation from Methyl Glycosides with Stereocenter Preservation

A promising and sustainable approach to producing stereochemically defined this compound involves the use of methyl glycosides derived from carbohydrates. researchgate.netacs.org These starting materials are abundant, renewable, and possess inherent chirality that can be transferred to the final product. sci-hub.se This method stands in contrast to traditional hydrogenolysis processes, which are often unselective and lead to a loss of the original stereocenters present in the carbohydrate feedstock. researchgate.netacs.org

The synthesis from methyl glycosides is a multi-step process. Initially, the methyl glycosides undergo selective deoxydehydration and hydrogenation to form methyl dideoxy-glycosides. acs.org These intermediates are then converted into hexanetriols and hexanetetrols through methoxy (B1213986) bond hydrolysis and hydrogenation, typically over platinum-based catalysts in water. researchgate.netacs.org This route has demonstrated high yields, ranging from 80-95%, and importantly, largely preserves the stereochemistry of the remaining hydroxyl groups with a stereopurity of over 92%. researchgate.netacs.org

For instance, (2S,5S)-1,2,5-hexanetriol has been successfully synthesized from methyl-3,4-dideoxy-fucopyranoside. sci-hub.seuu.nl Under specific reaction conditions using a 5% Pt/SiO2 catalyst at 150°C, this conversion achieves a high selectivity of 90% and a stereopurity of 82% for the (2S,5S) isomer. sci-hub.seuu.nl

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of specific enantiomers and diastereomers of this compound can be achieved through carefully designed catalytic systems. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the reaction.

One-pot synthesis methods are being explored to produce chiral polyols, including enantiomers of 1,2,5-pentanetriol, from glycosides by selecting the appropriate substrate. nii.ac.jp This highlights the potential for developing similar highly enantioselective routes for this compound. The use of bifunctional catalysts, combining both metal and acid sites, has been shown to be effective in controlling the reaction pathways and minimizing side reactions that could lead to a loss of stereochemistry. researchgate.netacs.org For example, a bifunctional metal-acid catalyst can facilitate the reaction at lower temperatures, mitigating the inversion of stereocenters that can occur at higher temperatures. researchgate.netacs.org

Research has also demonstrated the direct transformation of various methyl glycosides into unsaturated sugars while maintaining their original stereostructures, using catalysts like ReOx–Au/CeO2. researchgate.net These unsaturated intermediates could potentially be hydrogenated to yield specific stereoisomers of this compound.

Influence of Feedstock Stereochemistry on Product Configuration

The stereochemistry of the starting material, the methyl glycoside, directly influences the configuration of the final this compound product. researchgate.netacs.org The inherent chirality of the feedstock acts as a template, guiding the formation of specific stereoisomers.

For example, the conversion of methyl α-L-fucopyranoside over a 5% Pt/Al2O3-SiO2 catalyst can yield (2S,5S)-1,2,5-hexanetriol with a 69% yield and 92% enantiomeric excess. nii.ac.jp This demonstrates a clear correlation between the stereochemistry of the furanoside precursor and the resulting hexanetriol (B1209766).

The nature of the intermediates formed during the reaction is also dependent on the structure of the glycoside feedstock. researchgate.netacs.org For instance, 3,4-dideoxy-glycosides can undergo an aldose-ketose isomerization reaction, which can lead to the inversion of the C2-OH stereocenter. researchgate.netacs.org However, as mentioned earlier, the use of appropriate bifunctional catalysts can suppress this isomerization, thereby preserving the original stereochemistry of the feedstock. researchgate.netacs.org

The table below summarizes the stereoselective synthesis of (2S,5S)-1,2,5-hexanetriol from different precursors and catalysts, highlighting the influence of the starting material and reaction conditions on the final product's stereochemistry.

FeedstockCatalystProductSelectivity (%)Stereopurity/e.e. (%)Reference
Methyl-3,4-dideoxy-fucopyranoside5% Pt/SiO2(2S,5S)-1,2,5-Hexanetriol9082 sci-hub.seuu.nl
Methyl α-L-fucopyranoside5% Pt/Al2O3-SiO2(2S,5S)-1,2,5-Hexanetriol69 (yield)92 nii.ac.jp

Catalysis in 1,2,5 Hexanetriol Synthesis and Transformation

Heterogeneous Catalytic Systems

Heterogeneous catalysts are central to the production of 1,2,5-Hexanetriol, offering advantages in separation and reusability. The selection of the metal, support, and reaction conditions is critical in directing the reaction pathway towards the desired triol product.

Noble Metal Catalysts (e.g., Ru/C, Pd/C, Pt-based, Rh-ReOx/SiO2)

Noble metals are highly effective for the hydrogenation steps required in this compound synthesis.

Ru/C (Ruthenium on Carbon): This catalyst is particularly effective for the hydrogenation of 1-hydroxyhexane-2,5-dione (B3055535) (HHD), a key intermediate, to this compound. digitellinc.comresearchgate.net Research has demonstrated that Ru/C can operate under very mild conditions, such as at 298 K and 4 MPa of H₂, to achieve high yields of the target triol. digitellinc.comresearchgate.net The catalyst has shown good stability and can be recycled multiple times, making it a robust option for this transformation. digitellinc.com One study achieved a 95% isolated yield of this compound from HHD using a 5 wt% Ru/C catalyst in an aqueous solution at 120°C and 40 bar H₂.

Pd/C (Palladium on Carbon): Palladium on carbon is primarily used in the initial step of the most common synthesis pathway: the conversion of HMF to HHD. digitellinc.comresearchgate.net The combination of commercial Pd/C with an acid, such as acetic acid, in water has been shown to produce HHD with yields as high as 68% from a concentrated HMF solution. nih.gov A one-pot reaction to produce this compound from HMF can be achieved by first using Pd/C for the HMF to HHD conversion, followed by removing the Pd/C catalyst and adding Ru/C for the subsequent hydrogenation to this compound. digitellinc.comresearchgate.net

Pt-based (Platinum-based): While platinum catalysts are highly active in hydrogenation and hydrogenolysis of furan (B31954) derivatives, their application in the synthesis of this compound is not as prominently reported as for its isomer, 1,2,6-Hexanetriol (B48424). rsc.org Research on Pt-based systems, such as Pt supported on various metal oxides (e.g., Al₂O₃, MgO, CeO₂), often focuses on the production of 1,2,6-Hexanetriol or other diols. rsc.org

Rh-ReOx/SiO₂ (Rhodium-Rhenium Oxide on Silica): This bimetallic catalyst is noted for its ability to perform hydrogenolysis and ring-opening reactions. While it is extensively studied for the conversion of HMF and its derivatives to 1,2,6-Hexanetriol, there is a report of its effectiveness in producing this compound. digitellinc.comrug.nl Specifically, research has shown that this compound can be obtained with 92% selectivity by hydrogenating 2,5-bis(hydroxymethyl)furan (BHMF) using a Rh-Re/SiO₂ catalyst.

Interactive Table: Performance of Noble Metal Catalysts in this compound Synthesis Pathway

CatalystReactantProductYield/SelectivityKey Reaction ConditionsReference
Ru/C1-hydroxyhexane-2,5-dione (HHD)This compound95% isolated yield120°C, 40 bar H₂, aqueous solution researchgate.net
Pd/C + Acetic Acid5-Hydroxymethylfurfural (B1680220) (HMF)1-hydroxyhexane-2,5-dione (HHD)68% yieldAqueous solution nih.gov
Rh-ReOx/SiO₂2,5-bis(hydroxymethyl)furan (BHMF)This compound92% selectivityNot specified digitellinc.com

Non-Noble Metal Catalysts (e.g., Ni/Al₂O₃, Ni-Co-Al Mixed Oxides)

The high cost of noble metals has driven research into more economical non-noble metal alternatives.

Ni/Al₂O₃ (Nickel on Alumina): Nickel-based catalysts are explored as a cost-effective option for hydrogenation. Tungsten-promoted Ni/Al₂O₃ has been developed as a noble-metal-free catalyst for the conversion of HMF into the intermediate HHD. researchgate.netresearchgate.net The addition of tungsten introduces strong acid sites, which are crucial for achieving high selectivity towards HHD. researchgate.net However, studies using unpromoted Ni/Al₂O₃ for HMF hydrogenation reported that deep hydrogenation products like this compound were not formed, indicating the catalyst has moderate hydrogenation activity under the tested conditions. researchgate.net

Ni-Co-Al Mixed Oxides: Catalysts derived from Ni-Co-Al hydrotalcite-like compounds are effective for the one-step conversion of HMF. However, the primary product reported for these systems is 1,2,6-Hexanetriol, which can be obtained in yields up to 64.5%. acs.org While the main focus is on the 1,2,6-isomer, some reports have noted that this compound can be among the deep hydrogenation products, although typically not as the major component. researchgate.net A synergistic effect between nickel and cobalt is observed to significantly promote catalytic activity and selectivity. acs.org

Bifunctional Metal-Acid Catalysts in this compound Production

The conversion of furanic compounds to polyols like this compound requires both metal sites for hydrogenation and acid sites for the ring-opening reaction. Bifunctional catalysts that combine these two functions are therefore highly effective.

The selective formation of ring-opening polyols, including this compound, is often enhanced by the use of acidic supports like silica (B1680970) (SiO₂). researchgate.net The Rh-ReOx/SiO₂ system is a prime example of a bifunctional catalyst where Rh acts as the hydrogenation metal and ReOx provides the Lewis acidity needed for C-O bond cleavage in the furan ring. Similarly, the effectiveness of W-promoted Ni/Al₂O₃ in producing the HHD intermediate is attributed to the interaction between Ni and W, which introduces strong acid sites that facilitate the ring-opening of HMF derivatives. researchgate.net Research has also shown that Ru clusters immobilized in mesoporous zirconia, which has acid centers on its surface, can catalyze the hydrogenation of HMF to produce this compound in an aqueous solution. researchgate.net

Homogeneous Catalytic Systems

While heterogeneous catalysts are more common for this compound synthesis due to ease of separation, homogeneous systems have also been explored. Homogeneous catalysts can offer high activity and selectivity under mild conditions.

For the key precursor step of converting HMF to HHD, homogeneous precious metal catalysts based on iridium (Ir) or ruthenium (Ru) are favored. nih.gov The hydrogenation of diones, which is the final step in converting HHD to this compound, can be achieved using ruthenium-based homogeneous catalysts. For instance, the commercially available Ru-MACHO-BH complex is a well-established pincer-type catalyst known for its high efficiency in the hydrogenation of various esters and carbonyl compounds under mild conditions. rsc.orgtakasago.comcarla-hd.deresearchgate.net This type of catalyst is a strong candidate for the selective reduction of the two ketone groups in HHD to the corresponding hydroxyl groups to form this compound.

Reaction Mechanism Elucidation in Catalytic Processes

Understanding the reaction pathways is crucial for optimizing catalyst design and reaction conditions to maximize the yield of this compound.

Pathways of Furan Ring-Opening to Yield this compound

The predominant pathway for producing this compound from the biomass-derived platform molecule HMF is a two-step process. digitellinc.comresearchgate.net

Hydrogenation and Ring-Opening of HMF to HHD: The first step involves the hydrogenation of the furan ring in HMF, which is typically assisted by an acid to facilitate the ring-opening. This reaction converts HMF into the acyclic intermediate, 1-hydroxyhexane-2,5-dione (HHD). This transformation is effectively catalyzed by systems like Pd/C in the presence of acetic acid. nih.gov

Hydrogenation of HHD to this compound: The second step is the hydrogenation of the two ketone functionalities of the HHD intermediate to hydroxyl groups. This reduction step yields the final product, this compound. digitellinc.com Heterogeneous Ru/C is a highly efficient catalyst for this specific transformation. digitellinc.comresearchgate.net

An alternative, more direct pathway involves the direct hydrogenation of HMF over ruthenium clusters supported on mesoporous zirconia, which possesses acid centers on its surface. researchgate.net Another reported route involves the hydrogenation of an intermediate, 2,5-bis(hydroxymethyl)furan (BHMF), using a Rh-Re/SiO₂ catalyst to yield this compound. digitellinc.com

Hydrogenation Mechanism Studies and Active Site Interactions

The synthesis of this compound from biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF) typically proceeds through a multi-step hydrogenation process. A key pathway involves the initial conversion of HMF to an intermediate, 1-hydroxyhexane-2,5-dione (HHD), which is then subsequently hydrogenated to yield this compound. researchgate.net

The hydrogenation of the HHD intermediate to this compound is effectively catalyzed by Ruthenium supported on carbon (Ru/C) under very mild conditions. researchgate.net The proposed mechanism for this specific transformation involves the catalytic reduction of the two ketone functionalities of HHD. It is hypothesized that the HHD molecule adsorbs onto the active sites of the ruthenium catalyst. The hydrogenation likely proceeds in a stepwise manner, where one carbonyl group is first reduced to a hydroxyl group, followed by the reduction of the second carbonyl group, ultimately forming the triol structure of this compound. The active sites, composed of ruthenium nanoparticles dispersed on the carbon support, facilitate the dissociation of molecular hydrogen and its transfer to the carbonyl carbons of the HHD molecule.

In the broader context of converting furanic compounds to polyols, bifunctional catalysts possessing both metal and acid sites are often crucial. rsc.org For instance, in related ring-opening reactions, the mechanism can involve an acid-catalyzed C-O bond cleavage followed by a rapid hydrogenation step on the metal sites. rsc.org While the direct hydrogenation of the acyclic HHD may not require strong acid sites for ring opening, the interaction between the metal and the support can still play a significant role in catalyst activity and stability. researchgate.net

Isomerization and Side Reaction Pathways

The synthesis of this compound, particularly when starting from complex platform molecules like HMF, is often accompanied by competing side reactions and isomerization pathways that can affect the selectivity and yield of the desired product. researchgate.net

When HMF is used as the starting material, a variety of by-products can emerge. frontiersin.org The hydrogenation process can lead to the formation of other ring-opened polyols, such as 1,2,6-Hexanetriol and 1,2,5,6-hexanetriol. researchgate.net The formation of these isomers represents a significant side reaction pathway. Furthermore, incomplete ring opening or alternative hydrogenation pathways can yield cyclic ethers like 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). researchgate.netnih.gov The relative prevalence of these side products is highly dependent on the catalyst system and reaction conditions used. researchgate.net

In analogous catalytic systems for polyol synthesis from biomass, isomerization reactions are common. For example, aldose-ketose isomerization has been identified as a key mechanistic step in the conversion of other C6 sugar derivatives. rsc.org Although not directly forming this compound, this highlights that intermediates in the reaction mixture can undergo structural rearrangements, leading to a diverse range of products. The challenge in selectively producing this compound lies in directing the reaction pathway to favor the specific ring-opening and hydrogenation sequence that leads to the desired product while suppressing these alternative isomerization and side reactions. researchgate.net

Catalyst Design and Engineering for Enhanced Selectivity and Yield

The rational design of catalysts is paramount for maximizing the selectivity and yield of this compound. This involves careful consideration of the catalyst's composition, the nature of the support material, and the configuration of the reactor system.

Effect of Catalyst Composition and Structure

The composition of the metallic catalyst is a critical factor in determining the reaction's outcome. For the specific step of hydrogenating 1-hydroxyhexane-2,5-dione (HHD) to this compound, ruthenium on carbon (Ru/C) has been identified as a highly effective and stable catalyst. researchgate.net Characterization of the Ru/C catalyst showed it has a narrow Ru particle distribution and remains stable under reaction conditions, allowing for repeated use. researchgate.net

In the broader synthesis of hexanetriols from HMF, various metallic compositions have been explored. Bimetallic catalysts often exhibit synergistic effects that enhance catalytic activity and selectivity. epa.gov For example, a synergistic effect between Nickel (Ni) and Cobalt (Co) has been observed in Ni-Co-Al mixed oxide catalysts, which significantly promoted both activity and selectivity in the conversion of HMF to 1,2,6-Hexanetriol. epa.gov Similarly, Rhodium-Rhenium (Rh-Re) catalysts have been used for the conversion of HMF derivatives. digitellinc.com The choice of metal directly influences the catalyst's ability to activate hydrogen and catalyze the specific reduction and ring-opening steps required for triol formation.

Table 1: Effect of Catalyst Composition on Hexanetriol (B1209766) Synthesis
CatalystPrecursorMain ProductKey FindingReference
Ru/C1-hydroxyhexane-2,5-dioneThis compoundHigh yield and catalyst stability under mild conditions. researchgate.netresearchgate.net
Ni-Co-Al Mixed Oxide5-hydroxymethylfurfural1,2,6-HexanetriolSynergistic effect between Ni and Co enhances activity and selectivity. epa.gov
Rh-ReOx/SiO25-hydroxymethylfurfural1,2,6-HexanetriolEffective for direct hydrodeoxygenation. rug.nl
Pt/hydrotalcite, Pt/MgO, Pt/CeO25-hydroxymethylfurfural1,2,6-HexanetriolBasic supports favor 1,2,6-HT formation. researchgate.net

Influence of Support Materials on Catalytic Performance

The support material plays a crucial role that extends beyond simply providing a surface for the metal nanoparticles. It can significantly influence the catalyst's activity, selectivity, and stability through metal-support interactions.

In the context of producing ring-opening polyols from HMF, acidic supports have been shown to be particularly advantageous. researchgate.net Supports such as silica (SiO2) can promote the selective formation of products like this compound. researchgate.net The acidity of the support is thought to facilitate the hydrolysis or ring-opening of furanic intermediates, which is a key step in the formation of the linear hexanetriol structure.

Conversely, catalysts with basic supports, such as hydrotalcite, MgO, and CeO2, have demonstrated higher selectivity towards the production of 1,2,6-Hexanetriol. researchgate.net This indicates that the acid-base properties of the support can direct the reaction pathway towards different isomers. It has been suggested that the formation of 1,2,6-Hexanetriol proceeds at the metal-support interface and that both the basicity of the support and the formation of surface monodentate alkoxides are essential for this specific transformation. researchgate.net When Pt was supported on SiO2 and physically mixed with basic supports, the selectivity to 1,2,6-HT was very low, further highlighting the importance of the intimate contact at the metal-support interface. researchgate.net Ruthenium supported on activated biochar has also been shown to be a sustainable and efficient catalyst for the selective hydrogenation of HMF to HHD, the precursor to this compound. nih.gov

Reactor Configurations for this compound Synthesis

The choice of reactor configuration is critical for the efficient and scalable production of this compound. The synthesis of related polyols and their precursors has been successfully demonstrated in both batch and continuous flow systems.

Batch reactors, such as stirred-tank reactors (e.g., Parr reactors), are commonly used for laboratory-scale catalyst screening and optimization studies. wisc.edu These reactors allow for precise control over reaction parameters like temperature, pressure, and stirring speed, making them ideal for investigating reaction kinetics and mechanisms. researchgate.netwisc.edu

For industrial-scale production, continuous flow reactors are often preferred. google.com These systems, which can include packed-bed or trickle-bed reactors, offer several advantages over batch processes, such as improved heat and mass transfer, better process control, enhanced safety, and the potential for steady-state operation. The conversion of HMF to commodity chemicals like hexanetriols is considered suitable for use in continuous flow reactors, which is a key consideration for commercial viability. google.com The design of such reactors involves packing the heterogeneous catalyst into a column through which the reactant stream (e.g., HHD or HMF dissolved in a suitable solvent) and hydrogen are passed continuously. google.com

Chemical Transformations and Derivatives of 1,2,5 Hexanetriol

Deoxydehydration Reactions Involving 1,2,5-Hexanetriol

Deoxydehydration (DODH) is a significant transformation that converts vicinal diols (1,2-diols) into olefins through the removal of two hydroxyl groups, a process that involves both dehydration and reduction. acs.orggoogle.com This reaction is particularly relevant for upgrading biomass-derived polyols into valuable chemicals. google.com

The catalytic deoxydehydration of this compound has been investigated using rhenium-based catalysts, which are common in DODH reactions. escholarship.org In a study utilizing dirhenium heptoxide (Re₂O₇) as the catalyst and triphenylphosphine (PPh₃) as the reductant, the conversion of this compound yielded a complex mixture of products due to competing isomerization and cyclization reactions. escholarship.org Unlike the more straightforward conversion of its isomer, 1,2,6-hexanetriol (B48424), which primarily yields 5-hexen-1-ol, the reaction of this compound produces several different C6 chemicals. escholarship.org

The primary products identified from this transformation include unsaturated alcohols such as 5-hexen-2-ol and a mixture of cis- and trans-2-hexene-5-ol. escholarship.org Additionally, a significant cyclization product, 5-methyltetrahydrofurfuryl alcohol, is formed. escholarship.org This highlights the intricate reaction pathways that can be accessed from the specific arrangement of hydroxyl groups in this compound.

CatalystReductantTemperatureProductsReference
Re₂O₇ (3 mol%)PPh₃165°C5-hexen-2-ol, cis-2-hexene-5-ol, trans-2-hexene-5-ol, 5-methyltetrahydrofurfuryl alcohol escholarship.org

Esterification and Etherification Reactions of this compound

As a polyol with three hydroxyl groups (two secondary and one primary), this compound is chemically suited for standard esterification and etherification reactions. Esterification, commonly the Fischer esterification, involves reacting the alcohol functional groups with a carboxylic acid in the presence of an acid catalyst to form an ester and water. epo.org Etherification involves the reaction of the hydroxyl groups to form an ether linkage, for example, through Williamson ether synthesis.

While the fundamental reactivity for these transformations is present, specific, well-documented examples of ester and ether derivatives synthesized directly from this compound are not as prevalent in scientific literature compared to its 1,2,6-hexanetriol isomer. However, its potential as a reactant for such modifications is recognized in patent literature. For instance, this compound has been listed among other polyhydric alcohols as a suitable reactant for preparing esterified dispersant additives and for initiating the ring-opening polymerization of lactones to form poly(lactone) adducts. google.comepo.org

Oligomerization and Polymerization Initiations with this compound as a Monomer

The trifunctional nature of this compound, possessing three reactive hydroxyl sites, makes it a theoretical candidate for use as a monomer in the synthesis of polymers. Specifically, it could serve as a cross-linking agent in the formation of branched polyesters (through reaction with dicarboxylic acids) or polyurethanes (through reaction with diisocyanates).

While specific polymers synthesized using this compound as a primary monomer are not extensively characterized in peer-reviewed studies, its utility is suggested in various industrial patents. It has been cited as a potential polyol for reaction with lactones, such as ε-caprolactone, where the hydroxyl groups can initiate ring-opening polymerization to create polyester chains. epo.org Furthermore, it has been included in lists of polyols suitable for creating polymeric foam materials from high internal phase emulsions (HIPEs). google.com These applications leverage its ability to create multiple chemical bonds, leading to the formation of complex polymer networks.

Synthesis of Chiral Derivatives and Intermediates

This compound contains two stereogenic centers at the C-2 and C-5 positions, making it an intrinsically chiral molecule. This chirality can be controlled and utilized, positioning this compound as a valuable chiral building block for the synthesis of other stereochemically defined molecules.

Research has demonstrated the stereoselective synthesis of specific isomers of this compound from biomass-derived precursors. For example, (2S,5S)-1,2,5-hexanetriol can be synthesized with high selectivity (90%) and stereopurity (82%) from methyl-3,4-dideoxy-fucopyranoside using a platinum-on-silica (Pt/SiO₂) catalyst. uu.nl This process involves the hydrolysis of the methoxy (B1213986) bond followed by hydrogenation, and importantly, the route largely preserves the stereochemistry of the original hydroxyl groups. acs.orguu.nl Further studies have shown that chiral polyols, including this compound with a high enantiomeric excess (92% e.e.), can be produced via one-pot synthesis methods from methyl glycosides. nii.ac.jp This ability to produce enantiomerically enriched this compound underscores its potential in asymmetric synthesis and the development of chiral materials.

Conversion to Other Bio-Based Chemicals and Building Blocks

This compound is integrated into the bio-based economy both as a product derived from platform chemicals and as a starting material for other value-added products. It can be obtained as a ring-opening byproduct during the catalytic hydroconversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform molecule. frontiersin.orgnih.gov

As a reactant, this compound can be catalytically converted into a range of other useful chemicals. As detailed in the deoxydehydration section (4.1), its reaction over a rhenium catalyst produces a mixture of valuable unsaturated C6 alcohols (hexenols) and a cyclic ether, 5-methyltetrahydrofurfuryl alcohol. escholarship.org These compounds serve as intermediates in the synthesis of fine chemicals and polymers. The stereoselective synthesis of chiral forms of this compound further establishes it as a precursor to specialized, high-value chiral chemicals derived from renewable resources. uu.nlresearchgate.net

Advanced Characterization and Analytical Methodologies for 1,2,5 Hexanetriol Research

Spectroscopic Techniques for Structural Elucidation and Stereochemical Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of 1,2,5-hexanetriol and differentiating among its isomers. These techniques provide detailed information on the atomic composition, connectivity, and three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectra of a mixture of this compound isomers, the protons of the hydroxyl groups typically appear as a broad singlet. The protons attached to the carbon backbone show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. For instance, the methyl group protons appear as a doublet. sielc.com

¹³C NMR is particularly powerful for distinguishing isomers. Since this compound possesses two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers, i.e., two diastereomers). creative-proteomics.com These diastereomers can often be distinguished by ¹³C NMR, as the different spatial arrangements of the hydroxyl groups lead to distinct chemical shifts for the carbon atoms. creative-proteomics.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). creative-proteomics.com

Table 1: Representative NMR Spectroscopic Data for this compound Isomer Mixture

Nucleus Chemical Shift (δ) in ppm Description
¹H 5.37-4.56 Broad singlet, 3H (OH groups)
3.78-3.69 Multiplet, 1H
3.62-3.54 Multiplet, 1H
3.51-3.40 Multiplet, 2H
1.69-1.53 Multiplet, 2H
1.53-1.31 Multiplet, 2H
1.18 Doublet, J=6.3 Hz, 3H (CH₃ group)
¹³C 73.3, 73.1 C-OH
68.7, 68.4 C-OH
67.3, 67.2 C-OH
36.1, 36.0 CH₂
30.7, 30.6 CH₂
23.6, 23.5 CH₃

Data obtained in Methanol-d₄ (MeOD). Chemical shifts are referenced to residual solvent peaks. Source: The Royal Society of Chemistry. sielc.com

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound (C₆H₁₄O₃) is 134.0943 Da. uni.luresearchgate.net High-resolution mass spectrometry can confirm this mass with high accuracy, thereby verifying the molecular formula.

Various ionization techniques can be employed. When coupled with chromatographic separation (like GC-MS or LC-MS), MS can identify this compound within complex mixtures. The fragmentation pattern observed in the mass spectrum provides structural information that can help distinguish it from other isomers, such as 1,2,6-hexanetriol (B48424).

Advanced MS techniques can also provide information on the molecule's three-dimensional structure through methods like ion mobility-mass spectrometry, which separates ions based on their size and shape. Predicted Collision Cross Section (CCS) values, which are related to the ion's shape, can be calculated for different adducts of this compound to aid in its identification.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 135.10158 130.9
[M+Na]⁺ 157.08352 136.4
[M-H]⁻ 133.08702 127.0
[M+NH₄]⁺ 152.12812 150.7
[M+K]⁺ 173.05746 135.7
[M+H-H₂O]⁺ 117.09156 126.8

Data calculated using CCSbase. Source: PubChemLite. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating this compound from reactants, byproducts, and its own isomers, as well as for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of polyols like this compound, which are highly polar and non-volatile. Due to the lack of a strong UV chromophore in the this compound molecule, detection is typically achieved using universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). creative-proteomics.comoup.com

The separation can be performed using different chromatographic modes. Reversed-phase (RP) HPLC on C18 columns can be used, but retention of highly polar polyols may be challenging. researchgate.net A more common approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar analytes. waters.com Typical mobile phases for HILIC consist of a high percentage of an organic solvent like acetonitrile mixed with water. waters.com

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of this compound in a sample is then compared to this curve to determine its concentration. ELSD is often preferred over RID as it is compatible with gradient elution, which can provide better separation in complex mixtures, and often offers higher sensitivity. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of polyol mixtures, offering both high-resolution separation and definitive identification. sigmaaldrich.com Due to the low volatility of polyols, a derivatization step is typically required before GC analysis to convert the polar hydroxyl groups into more volatile moieties, such as trimethylsilyl (TMS) ethers.

The derivatized sample is injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. Research has shown that different hexanetriol (B1209766) isomers can be separated using this technique, although stereoisomers may sometimes co-elute. creative-proteomics.com The separated components then enter the mass spectrometer, which provides mass spectra for identification. The qualitative analysis is performed by comparing the obtained mass spectrum with reference spectra in a database, while quantitative analysis can be done using an internal standard. mtc-usa.com

Catalyst Characterization Techniques in this compound Research Contexts

The synthesis of this compound often involves catalytic hydrogenation or hydrogenolysis reactions. Characterizing the catalyst is crucial for understanding its activity, selectivity, and stability, thereby enabling the optimization of the synthesis process. Common catalysts include ruthenium on carbon (Ru/C) and rhodium-rhenium on silica (B1680970) (Rh-Re/SiO₂). nih.gov

Key characterization techniques include:

CO Chemisorption: This technique is used to measure the active metal surface area and metal dispersion on the catalyst support. By measuring the amount of carbon monoxide that chemically adsorbs to the metal sites, the number of accessible active sites can be determined, which is a critical parameter for catalytic activity. waters.com

Temperature-Programmed Desorption (TPD): Ammonia TPD (NH₃-TPD) is widely used to characterize the acidity of a catalyst support. waters.com The catalyst is saturated with ammonia, and then heated at a controlled rate. The temperature at which ammonia desorbs is related to the strength of the acid sites, and the amount desorbed corresponds to the total number of acid sites. waters.com This is important as the acidity of the support can significantly influence the reaction pathway and product selectivity.

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the catalyst nanoparticles, allowing for the determination of their size, morphology, and distribution on the support material.

By correlating these catalyst properties with their performance in the synthesis of this compound, researchers can design more efficient and selective catalytic systems.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In research related to the synthesis of this compound, which is often a product of catalytic hydrogenation, XRD is not typically applied to the final product itself as it is a liquid under ambient conditions. Instead, it is instrumental in characterizing the solid catalysts employed in the reaction.

The analysis of the catalyst's crystal structure is paramount to understanding its activity and stability. For instance, in the synthesis of catalysts like palladium supported on molybdenum carbide (Pd/Mo₂C), XRD patterns are used to confirm the crystalline phases of the material. Studies have shown that after the etching of a precursor like Mo₂Ga₂C, the resulting material exhibits a characteristic peak for the (002) crystal plane, indicating the successful formation of the desired carbide structure. acs.org By analyzing the position and shape of the diffraction peaks, researchers can determine lattice parameters, identify crystalline phases, and estimate crystallite size, all of which are critical factors influencing the catalytic performance in reactions that yield polyols such as this compound. acs.org

Table 1: Representative XRD Data for a Catalyst Used in Polyol Synthesis Research

Catalyst Component Crystal Plane Diffraction Angle (2θ) Observation

This table is interactive. Click on the headers to sort the data.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is an essential imaging technique for visualizing materials at the nanoscale, making it indispensable for studying the morphology of nanoparticle catalysts. mdpi.comnih.govresearchgate.net In the context of this compound-related research, TEM is employed to examine the size, shape, and distribution of metal nanoparticles, such as palladium, on their support material. acs.org

Detailed TEM images reveal critical information about the catalyst's physical structure. For example, analysis of a Pd/Mo₂C-O catalyst showed stacked 2D nanosheet-like structures. acs.org High-resolution TEM (HRTEM) can further elucidate the crystallinity of the support and the size of the deposited nanoparticles. In one such study, palladium nanoparticles were observed to have a size distribution between 2 and 9 nm. acs.org HRTEM also confirmed the excellent crystallinity of the MXene support by showing a lattice spacing of 0.23 nm, corresponding to the (0002) basal plane. acs.org This level of morphological detail is vital for correlating the physical characteristics of the catalyst with its performance in producing compounds like this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In research pertinent to this compound, XPS is heavily utilized to probe the surface of catalysts to understand the interactions between the active metal and the support.

For a catalyst like Pd/Mo₂C-O, XPS analysis provides detailed information about the oxidation states of the constituent elements. acs.orgacs.org For example, the high-resolution XPS spectrum for the Pd 3d region can show two peaks characteristic of metallic Pd⁰. acs.orgacs.org The Mo 3d spectrum can be deconvoluted to show the presence of different oxidation states, such as Mo⁵⁺ and Mo⁴⁺, which are crucial for the catalyst's function. acs.orgacs.org Similarly, the C 1s and O 1s spectra reveal the nature of carbon and oxygen species on the surface, such as Mo-C, C-O, and Mo-O-Mo bonds. acs.org This information is fundamental to understanding the electronic properties of the catalyst's surface, which directly influence the catalytic pathways in the formation of this compound. acs.orgacs.org

Table 2: XPS Binding Energies for Elements in a Pd/Mo₂C-O Catalyst

Element Orbital Binding Energy (eV) Inferred Chemical State/Bond
Palladium (Pd) 3d₅/₂ 336.7 Metallic (Pd⁰) acs.org
Palladium (Pd) 3d₃/₂ 342.0 Metallic (Pd⁰) acs.org
Molybdenum (Mo) 3d₅/₂ 233.8 Mo⁵⁺ acs.orgacs.org
Molybdenum (Mo) 3d₃/₂ 236.8 Mo⁵⁺ acs.org
Molybdenum (Mo) 3d₅/₂ 229.8 Mo⁴⁺ acs.org
Molybdenum (Mo) 3d₃/₂ 232.8 Mo⁴⁺ acs.org
Carbon (C) 1s 286.4 C-O acs.org
Carbon (C) 1s 284.8 C-C acs.org
Carbon (C) 1s 283.3 Mo-C acs.org
Oxygen (O) 1s 530.2 Mo-O-Mo acs.org
Oxygen (O) 1s 531.6 C-O acs.org

This table is interactive. Click on the headers to sort the data.

Temperature-Programmed Desorption (TPD) for Surface Acidity/Basicity

Temperature-Programmed Desorption (TPD) is a technique used to study the properties of solid surfaces, particularly the number and strength of active sites, such as acidic or basic sites on a catalyst. The method involves adsorbing a probe molecule (e.g., ammonia for acidic sites, carbon dioxide for basic sites) onto the catalyst surface at a low temperature, followed by controlled heating. The temperature at which the probe molecule desorbs is indicative of the strength of the binding site.

In catalytic processes that may yield this compound, the acidity of the catalyst support can play a crucial role. acs.org Ammonia TPD (NH₃-TPD) is a common method to characterize these acidic properties. The desorption profile, a plot of the amount of desorbed ammonia versus temperature, can reveal a distribution of acid site strengths. Low-temperature desorption peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites. The total amount of desorbed ammonia, determined by integrating the area under the curve, provides a quantitative measure of the total number of acid sites. This characterization is vital for designing catalysts with the desired surface properties to steer the reaction selectively towards products like this compound.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Metal Content

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical method used for the determination of the elemental composition of a sample. drawellanalytical.comwhitman.edu It is particularly effective for accurately quantifying the metal content in catalysts.

In the development of catalysts for reactions involving this compound, ICP-AES is used to verify the successful synthesis and to confirm the precise loading of active metals. acs.org For instance, during the preparation of Mo₂C-based catalysts from a Mo₂Ga₂C precursor, ICP-AES can be used to confirm the removal of gallium (Ga). acs.org It is also used to precisely measure the weight percentage of the active metal, such as palladium (Pd), after the impregnation step. acs.org This quantitative analysis is crucial for ensuring the reproducibility of catalyst batches and for establishing a clear relationship between the amount of active metal and the catalyst's performance.

Table 3: Elemental Content of Catalysts Determined by ICP-AES

Material Element Weight Percent (wt%) Purpose of Analysis
Mo₂Ga₂C (Precursor) Gallium (Ga) 36.3% Baseline measurement of precursor composition. acs.org
Pd/Mo₂C-O (Catalyst) Gallium (Ga) 4.5% To confirm the successful etching and removal of Ga. acs.org
Pd/Mo₂C-O (Catalyst) Palladium (Pd) 1.2% To confirm the loading of the active metal. acs.org

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Investigations of 1,2,5 Hexanetriol

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 1,2,5-hexanetriol. Methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the molecule's geometry and electron distribution.

A key area of analysis is the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial indicators of a molecule's reactivity. For this compound, the HOMO is typically localized around the oxygen atoms of the hydroxyl groups due to the presence of lone pair electrons, making these sites susceptible to electrophilic attack. The LUMO, conversely, is distributed along the carbon-oxygen bonds, indicating sites for potential nucleophilic attack.

Theoretical studies, analogous to those performed on related polyols, use model chemistries to predict various properties. qcri.or.jp For instance, ab initio Restricted Hartree-Fock Self-Consistent Field (RHF-SCF) molecular orbital methods have been used to analyze the X-ray photoelectron spectra (XPS) of model molecules like 1,3,5-hexanetriol to understand the electronic structure of polymers. qcri.or.jpqcri.or.jp Such an analysis for this compound would involve calculating the core-level binding energies of its carbon and oxygen atoms, providing a theoretical basis for interpreting experimental spectra.

Table 1: Computed Molecular Properties of this compound

Property Value Computational Method
Molecular Weight 134.17 g/mol PubChem 2.1
XLogP3 -0.6 XLogP3 3.0
Hydrogen Bond Donor Count 3 Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count 3 Cactvs 3.4.6.11
Rotatable Bond Count 4 Cactvs 3.4.6.11
Complexity 65.3 Cactvs 3.4.6.11

Source: PubChem CID 9833971 lookchem.comnih.govuni.lu

These computed descriptors provide a baseline understanding of the molecule's physicochemical characteristics, such as its relative polarity and conformational flexibility. lookchem.comnih.gov

Reaction Pathway Modeling and Energy Landscape Determination

Theoretical chemistry is instrumental in mapping the complex reaction networks involved in the synthesis and conversion of this compound. This compound is a known hydrogenation product of 1-hydroxyhexane-2,5-dione (B3055535) (HHD), which itself is derived from the biomass platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netrsc.orgresearchgate.net

Reaction pathway modeling uses computational methods to identify transition states and intermediates, allowing for the determination of activation energies (Ea) and reaction thermodynamics. For example, DFT calculations have been used to investigate the dehydration of the related isomer, 1,2,6-hexanetriol (B48424), over silica-alumina surfaces. researchgate.net These studies revealed that the intrinsic activation barrier for dehydration at the secondary hydroxyl group was lower than at the primary hydroxyl groups, explaining the experimentally observed product selectivity. researchgate.net

A similar computational approach to the conversion of this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of reactants, intermediates, products, and transition states.

Transition State Searching: Identifying the saddle points on the potential energy surface that connect reactants to products.

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

For the synthesis of this compound from HHD, modeling would focus on the stepwise hydrogenation of the two ketone functionalities. researchgate.net The energy landscape would reveal the preferred reaction sequence and the conditions required to achieve high selectivity. Quantum chemical computations on similar systems, like the conversion of levoglucosanol, have successfully provided detailed mechanistic understanding, including the thermodynamic and kinetic feasibility of various chemical pathways. osti.gov

Table 2: Example of Calculated Activation Barriers in Polyol Conversion

Reaction Step Catalyst System Calculated Activation Barrier (kJ/mol) Computational Method
1,2,6-Hexanetriol to THP-2-M Model Silica-Alumina 72 DFT
1,2,6-Hexanetriol to 6-hydroxyhexanal Model Silica-Alumina 84 DFT

This table is based on data for the related isomer 1,2,6-hexanetriol to illustrate the type of data generated. researchgate.net

Catalyst-Substrate Interaction Studies and Adsorption Dynamics

The efficiency and selectivity of catalytic reactions involving this compound are governed by the interactions between the molecule (or its precursors) and the catalyst surface. Computational modeling provides a molecular-level picture of these interactions.

Studies on the hydroconversion of HMF show that catalyst choice is critical. Acidic supports tend to favor ring-opening reactions that lead to linear products like hexanetriols. encyclopedia.pubufms.br Theoretical models can elucidate the nature of this support effect by simulating the adsorption of reaction intermediates on different surfaces.

DFT calculations are widely used to study the adsorption of furanic compounds on various metal catalyst surfaces (e.g., Pd, Pt, Ru, Cu, Ni). acs.org These studies analyze different adsorption configurations, such as flat-lying or tilted modes, and calculate the adsorption energy for each. For instance, the adsorption geometry of HMF on a catalyst surface determines whether hydrogenation, decarbonylation, or ring-opening is favored. acs.org

For the hydrogenation of HHD to this compound on a ruthenium catalyst (Ru/C), computational studies would model: researchgate.net

Adsorption of HHD: Determining the most stable adsorption geometry of HHD on the Ru surface, likely involving the interaction of the carbonyl oxygens with the metal atoms.

Hydrogen Dissociation and Spillover: Modeling the behavior of H₂ on the catalyst surface.

Surface Reaction: Simulating the stepwise addition of adsorbed hydrogen atoms to the carbonyl carbons of HHD to form this compound.

These simulations can also predict the potential for catalyst deactivation by calculating the binding energy of the final product. Strong adsorption of this compound could lead to the blocking of active sites, a phenomenon observed with other polyols on copper-based catalysts. mdpi.com

Future Perspectives and Research Directions for 1,2,5 Hexanetriol

Development of Novel and Efficient Sustainable Production Routes

The future viability of 1,2,5-Hexanetriol as a platform chemical hinges on the development of efficient and sustainable production methods from renewable resources. Current research is largely focused on the catalytic conversion of biomass-derived molecules, primarily 5-hydroxymethylfurfural (B1680220) (HMF) and carbohydrates.

One prominent pathway involves the hydrogenation of HMF. researchgate.net This process typically occurs in multiple steps, starting with the hydrogenation of HMF to intermediates like 1-hydroxyhexane-2,5-dione (B3055535) (HHD), which is then further hydrogenated to yield this compound. researchgate.netuni-rostock.de Research has demonstrated the feasibility of this conversion using various catalysts under mild conditions. For instance, a two-step procedure where HMF is first converted to HHD using a Pd/C catalyst, followed by the hydrogenation of HHD to this compound using a Ru/C catalyst, has been reported. researchgate.net This process is notable for its high purity product (>95%) and the reusability of the Ru/C catalyst for at least five cycles. researchgate.net The conversion of HMF derivatives can also lead to this compound as a by-product during the synthesis of other diols, highlighting the need for improved catalyst selectivity. frontiersin.orgfrontiersin.orgfrontiersin.org

Another promising and sustainable route starts from carbohydrates, such as methyl glycosides. researchgate.netacs.org This method allows for the synthesis of acyclic polyols with controlled stereochemistry. acs.org The process involves the selective deoxydehydration and hydrogenation of methyl glycosides to methyl dideoxy-glycosides, which are subsequently converted to hexanetriols and tetrols over platinum-based catalysts. acs.org This approach has yielded (2S,5S)-1,2,5-hexanetriol with high selectivity and stereopurity. sci-hub.se The development of bifunctional metal-acid catalysts can further enhance this process by enabling reactions at lower temperatures. acs.org

Future research in this area will likely focus on:

One-Pot Syntheses: Developing catalytic systems that can convert HMF or carbohydrates directly to this compound in a single step to improve process efficiency and reduce costs. researchgate.net

Noble-Metal-Free Catalysts: Investigating catalysts based on abundant and less expensive metals, such as nickel and copper, to replace precious metals like platinum, rhodium, and ruthenium. rsc.orgresearchgate.net

Process Intensification: Optimizing reaction conditions, solvents, and reactor design to maximize yield, selectivity, and throughput while minimizing energy consumption.

Table 1: Selected Catalytic Systems for this compound Production

Starting MaterialCatalyst SystemKey FindingsReference
5-Hydroxymethylfurfural (HMF)1. Pd/C (for HHD formation) 2. Ru/C (for 1,2,5-HTriol formation)Two-step process with over 95% purity of the intermediate HHD. Ru/C catalyst is reusable. researchgate.net
1-Hydroxyhexane-2,5-dione (HHD)Homogeneous Iridium complexesEfficient hydrogenation of HHD to this compound. uni-rostock.de
Methyl fucopyranoside5% Pt/SiO₂Produces (2S,5S)-1,2,5-hexanetriol with 90% selectivity and 82% stereopurity. sci-hub.se
5-Hydroxymethylfurfural (HMF)Ru/CeOₓThis compound identified as a minor by-product in the synthesis of 2,5-bis(hydroxymethyl)-tetrahydrofuran. frontiersin.org

Exploration of Untapped Chemical Transformations and Derivatives

The three hydroxyl groups of this compound offer numerous possibilities for chemical modification, leading to a wide range of derivatives with potential applications. Research into these transformations is still in its early stages but holds significant promise.

A key area of exploration is the selective deoxydehydration (DODH) of this compound to produce unsaturated alcohols. uni-rostock.de These alcohols are valuable intermediates for fine chemicals and polymers. For example, rhenium-based catalysts like Re₂O₇ have been shown to effectively catalyze the DODH of triols. uni-rostock.de The reaction of this compound under neat conditions with a Re₂O₇ catalyst can yield unsaturated products, demonstrating the potential to convert it into other useful C6 building blocks. uni-rostock.deresearchgate.net

Furthermore, the specific arrangement of the hydroxyl groups (a 1,2-diol and a distant 1,5-hydroxyl) allows for selective reactions. The vicinal diol at the C1 and C2 positions can be targeted for reactions like ketalization or oxidation, while the hydroxyl group at the C5 position can be modified independently. This opens up pathways to create complex molecules and bifunctional monomers that are not easily accessible through other routes. Downstream derivatives could include compounds like tetrahydro-5-methyl-2-furanmethanol and (Z)-5-Hydroxy-hexen-2-ol. lookchem.com

Future research should systematically investigate:

Selective Functionalization: Developing protecting group strategies and catalytic methods to selectively react with one or two of the three hydroxyl groups.

Oxidation and Reduction Chemistry: Exploring the selective oxidation of the primary and secondary alcohols to aldehydes, ketones, or carboxylic acids, and the complete reduction to alkanes.

Etherification and Esterification: Synthesizing a library of ether and ester derivatives to evaluate their properties as solvents, plasticizers, or surfactants.

Integration into Advanced Materials Science Research Beyond Conventional Polymers

The potential of this compound as a monomer or cross-linker in polymer synthesis is a significant driver for its research. While its analogue, 1,2,6-Hexanetriol (B48424), is known for its use in alkyd resins and polyurethanes, the unique structure of this compound could lead to materials with novel properties. sci-hub.sefishersci.beuu.nlontosight.ai

The presence of three hydroxyl groups allows this compound to act as a cross-linking agent, potentially increasing the rigidity and thermal stability of polymers like polyesters and polyurethanes. ontosight.airsc.org The specific spacing of the hydroxyl groups may influence the polymer architecture, leading to materials with tailored flexibility, hydrophilicity, and degradability.

Beyond conventional polymers, research is heading towards its use in more advanced materials:

Hydrogels: The hydrophilicity imparted by the three hydroxyl groups makes this compound a candidate for creating highly absorbent hydrogels for applications in drug delivery or agriculture. thegoodscentscompany.com

Functional Coatings and Resins: As a component in resins, it could improve adhesion, flexibility, and resistance properties in advanced coatings.

Chiral Materials: The synthesis of stereochemically pure this compound opens the door to creating chiral polymers and materials with specific optical or separation properties. researchgate.net

Future work will require close collaboration between synthetic chemists and materials scientists to synthesize polymers from this compound and thoroughly characterize their mechanical, thermal, and chemical properties to identify high-performance applications.

Advancements in Stereoselective Synthesis and Chiral Applications

Controlling the stereochemistry of molecules is crucial for applications in pharmaceuticals, agrochemicals, and advanced materials. Recent breakthroughs have demonstrated the ability to synthesize specific stereoisomers of this compound from renewable carbohydrates while preserving the stereocenters of the starting material. researchgate.netacs.org

A notable study demonstrated the conversion of methyl-3,4-dideoxy-fucopyranoside into (2S,5S)-1,2,5-hexanetriol with 90% selectivity and high stereopurity (>82%). sci-hub.se This was achieved using a Pt/SiO₂ catalyst and highlights a route to access enantiomerically pure or enriched forms of the triol. acs.orgsci-hub.se The ability to control the stereochemistry at the C2 and C5 positions is a significant step towards producing chiral building blocks from biomass. researchgate.netuu.nl

The availability of chiral this compound opens up several research avenues:

Asymmetric Catalysis: Using chiral derivatives of this compound as ligands for metal catalysts in asymmetric synthesis.

Chiral Recognition: Incorporating chiral this compound units into polymers or solid supports for chiral chromatography and separation applications.

Bioactive Molecules: Employing it as a chiral scaffold for the synthesis of complex natural products and pharmaceuticals.

Further research is needed to develop more versatile and efficient stereoselective synthetic routes and to explore the full potential of these chiral molecules in various fields of chemistry. nih.govlibguides.com

Multi-Scale Modeling and Data-Driven Approaches in this compound Chemistry

Computational chemistry and data-driven methods are becoming indispensable tools for accelerating chemical research and development. For this compound, these approaches can provide deep insights into its production and transformation.

Multi-scale modeling can be applied to:

Elucidate Reaction Mechanisms: Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model the reaction pathways for the synthesis of this compound from HMF or carbohydrates. rsc.org This can help in understanding catalyst activity and selectivity, and in designing improved catalysts.

Simulate Material Properties: Molecular dynamics simulations can predict the conformational behavior of this compound and how it will arrange itself within a polymer matrix. This can help in forecasting the macroscopic properties (e.g., mechanical strength, glass transition temperature) of new materials derived from it.

Process Simulation: Simulating entire production processes can help in optimizing reaction conditions, separations, and energy integration, leading to more sustainable and economical designs.

Data-driven approaches , such as machine learning, can:

Accelerate Catalyst Discovery: By training models on existing experimental data, it may be possible to predict the performance of new catalyst formulations without the need for extensive laboratory work.

Optimize Reaction Conditions: Algorithms can analyze complex datasets to identify the optimal combination of temperature, pressure, solvent, and catalyst loading for maximizing the yield of this compound.

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of novel this compound derivatives, guiding synthetic efforts towards molecules with desired characteristics.

The integration of these computational tools with experimental work will be crucial for overcoming current challenges and unlocking the full potential of this compound chemistry in a more efficient and directed manner.

Economic and Environmental Sustainability Assessments of Production Pathways

For this compound to be adopted commercially, its production must be not only scientifically feasible but also economically competitive and environmentally sustainable. Conducting thorough techno-economic analyses (TEA) and life cycle assessments (LCA) is therefore a critical research direction.

Techno-Economic Analysis (TEA) will be essential to:

Evaluate Production Costs: Assess the capital and operating costs associated with different production routes (e.g., from HMF vs. directly from carbohydrates).

Identify Cost Drivers: Pinpoint the most expensive steps in the process, such as raw material costs, catalyst costs, or separation and purification expenses.

Determine Market Viability: Compare the projected minimum selling price of bio-based this compound with that of competing petroleum-derived polyols. A recent study on its precursor, HMF, showed that an integrated biorefinery approach could lower the minimum selling price significantly. rsc.org

Life Cycle Assessment (LCA) will provide insights into the environmental footprint of this compound by:

Quantifying Environmental Impacts: Evaluating metrics such as global warming potential (carbon footprint), water consumption, and land use associated with its entire production life cycle. osti.govosti.gov

Comparing Production Routes: Assessing the environmental performance of different feedstocks (e.g., corn-derived fructose (B13574) vs. lignocellulosic biomass) and conversion technologies. rsc.org

These assessments will be vital for guiding research and development towards the most promising production pathways and for providing the necessary data for industry to invest in sustainable this compound production technologies. osti.govmdpi.com

Q & A

Q. What catalytic systems are effective for synthesizing 1,2,5-hexanetriol (1,2,5-HT) from 5-hydroxymethylfurfural (HMF)?

Methodological Answer: 1,2,5-HT is synthesized via hydrogenation of HMF or its intermediates (e.g., 1-hydroxyhexane-2,5-dione) using heterogeneous catalysts. Key systems include:

  • Ru/C : Under 40 bar H₂ at 120°C in aqueous solution, yielding 95% 1,2,5-HT after 4 hours .
  • Rh-Re/SiO₂ : Achieves 92% selectivity for 1,2,5-HT from BHMF (bishydroxymethylfuran) hydrogenation .
  • Homogeneous Ru-MACHO-BH : In isopropanol at 100°C and 30 bar H₂, achieving near-quantitative yields .
    Optimize solvent choice (e.g., water/1-butanol biphasic systems) to enhance selectivity, as acidic conditions favor ring-opening of intermediates like DHMF .

Q. How can researchers confirm the structural integrity and purity of 1,2,5-HT in reaction mixtures?

Methodological Answer:

  • Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to separate and quantify 1,2,5-HT alongside by-products (e.g., 1,2,6-hexanetriol) (see analogous GC methods for hexanetriol isomers in Figure S-8/S-9) .
  • NMR Spectroscopy : Analyze hydroxyl proton signals (δ 1.5–3.5 ppm) and carbon backbone (δ 60–70 ppm for hydroxylated carbons) to confirm regiochemistry .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 135.1 (C₆H₁₄O₃) and fragmentation patterns .

Advanced Research Questions

Q. What factors govern selectivity between 1,2,5-HT and other polyols during HMF hydrogenation?

Methodological Answer: Selectivity depends on:

  • Catalyst Support : Basic supports (e.g., CeO₂, MgO-ZrO₂) favor fully hydrogenated products like DHMTHF, while acidic or carbon supports promote hexanetriol formation .
  • Reaction Medium : Aqueous systems enhance hydrolysis of intermediates (e.g., HHD), whereas organic solvents stabilize intermediates for selective hydrogenation .
  • Metal-Acid Synergy : Co-catalysts (e.g., Re₂O₇) enable deoxydehydration (DODH) pathways, converting 1,2,5-HT to alkenes (e.g., 4-hexen-2-ol) under reducing conditions .

Q. How can computational methods model reaction pathways for 1,2,5-HT conversion?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate activation barriers for HMF hydrogenation steps. Include exact-exchange terms to improve thermochemical accuracy (average error ±2.4 kcal/mol for bond energies) .
  • Mechanistic Studies : Map intermediates (e.g., 1-hydroxyhexane-2,5-dione) and transition states to identify rate-limiting steps .
  • Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-induced shifts in reaction equilibria .

Q. What advanced spectroscopic techniques characterize 1,2,5-HT’s physical properties?

Methodological Answer:

  • Dielectric Relaxation Spectroscopy : Measure permittivity (ε(ω)) at 1 mHz–10 MHz to study glass transition dynamics. Compare with glycerol (Tg ≈ 190 K) to assess hydrogen-bonding effects .
  • Cavity Ring-Down Spectroscopy (CRDS) : Determine optical extinction efficiencies (σext) of aerosolized 1,2,5-HT droplets to benchmark Mie theory predictions (applicable to hygroscopicity studies) .
  • Dynamic Calorimetry : Track heat capacity (cp) changes near Tg (~200 K) to correlate with molecular mobility in supercooled states .

Q. How do functional groups in 1,2,5-HT influence its reactivity in deoxydehydration (DODH)?

Methodological Answer:

  • Hydroxyl Group Proximity : Vicinal diol motifs (C2–C3) in 1,2,5-HT enable Re₂O₇-catalyzed DODH, producing cis/trans-4-hexen-2-ol (83% yield). Use PPh₃ as a reductant to suppress cyclic ether (5-MTHFA) formation .
  • Steric Effects : Steric hindrance at C5–OH limits over-reduction; substitute with bulkier groups to direct selectivity toward alkenes .
  • Kinetic Isotope Studies : Deuterium labeling at hydroxyl sites quantifies proton transfer rates during DODH .

Data Contradiction Analysis

Example: Discrepancies in catalytic selectivity between Ru/C and Rh-Re/SiO₂ systems :

  • Resolution Strategy : Conduct in situ FTIR to monitor intermediate adsorption on catalyst surfaces. Compare turnover frequencies (TOF) under identical conditions (pH, H₂ pressure).
  • Hypothesis Testing : Acidic impurities (e.g., levulinic acid) in HMF feedstocks may poison basic supports, skewing selectivity toward hexanetriols. Pre-treat feeds with ion-exchange resins to isolate effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.